molecular formula C11H20ClNO2 B2477196 1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride CAS No. 2230799-94-5

1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride

Cat. No. B2477196
CAS RN: 2230799-94-5
M. Wt: 233.74
InChI Key: LLRRNRSJXZOFSF-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride is a chemical compound with the empirical formula C10H18ClNO2 . It is a solid substance . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopentane ring attached to a carboxylic acid group and a pyrrolidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 219.71 . The SMILES string representation is Cl.OC(=O)C1(CCCC1)N2CCCC2 . Further physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Synthesis Improvements

1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride is significant as an intermediate for organic synthesis. A novel process for synthesizing a related compound, 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, was developed. This process is an improvement over previous methods, yielding a higher overall yield of 53% from phenethylamine. This is achieved by using a mixture of P2O5/POCl3 as the dehydrating agent and implementing recrystallization for purification (Ta, 2013).

Catalytic Applications

The compound also finds application in catalytic processes. For instance, 4-(Pyrrolidin-1-yl)pyridine-catalyzed deconjugative esterification of 2-cyclohexylideneacetic acids was studied, showcasing its potential in catalytic chemistry (Sano et al., 2006).

Spectroscopic and Quantum Mechanical Studies

In a related study, the spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid were investigated. The research employed FT-IR, NMR, UV techniques, and quantum chemical methods, highlighting the compound's potential in advanced spectroscopic and computational studies (Devi, Bishnoi, & Fatma, 2020).

Drug Synthesis and Modification

Furthermore, in the field of drug development, derivatives of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid, a compound structurally similar to 1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride, were synthesized and evaluated for anticonvulsant activity (Arustamyan et al., 2019).

Mimetic Design in Medicinal Chemistry

In medicinal chemistry, pseudodiproline dimers, which include a cyclopentane carboxylic acid linked to a pyrrolidine residue, were synthesized. These compounds serve as novel Pro-Pro mimetics, suggesting the application of 1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride in the design of chimeric proline-based amino acids (Garsi, Aguiar, & Hanessian, 2021).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It is also classified under WGK 3, indicating a high hazard to water .

Future Directions

The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on exploring the potential applications of 1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride in drug discovery and development .

properties

IUPAC Name

1-(pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c13-10(14)11(5-1-2-6-11)9-12-7-3-4-8-12;/h1-9H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRRNRSJXZOFSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN2CCCC2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrrolidin-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride

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